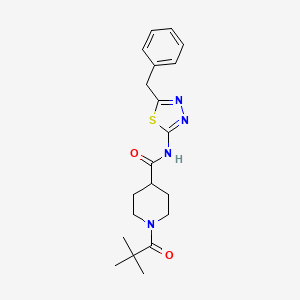![molecular formula C13H18BrNOS B4714087 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B4714087.png)
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine
Übersicht
Beschreibung
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine, also known as BTCP, is a chemical compound that has been widely used in scientific research. It is a potent dopamine reuptake inhibitor that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, which can have a variety of effects on behavior and cognition. This compound has also been shown to have some affinity for other neurotransmitter systems, including the norepinephrine and serotonin systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, suggesting a role in the regulation of movement. It has also been shown to have anxiolytic effects, reducing anxiety in rats. Additionally, this compound has been shown to increase the release of dopamine in the prefrontal cortex, suggesting a potential role in the treatment of cognitive deficits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows researchers to study the effects of dopamine on behavior and cognition in a more precise manner. However, one limitation of this compound is its potential for abuse and addiction. Therefore, it is important for researchers to use caution when working with this compound.
Zukünftige Richtungen
There are many future directions for research on 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine. One area of interest is the potential for this compound as a treatment for depression and other psychiatric disorders. Additionally, further research is needed to understand the effects of this compound on other neurotransmitter systems, such as the norepinephrine and serotonin systems. Finally, there is a need for more research on the long-term effects of this compound use, including its potential for abuse and addiction.
Conclusion
In conclusion, this compound is a potent dopamine reuptake inhibitor that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has been shown to have potential as a treatment for depression and other psychiatric disorders. However, caution must be taken when working with this compound due to its potential for abuse and addiction. Further research is needed to fully understand the effects of this compound on behavior and cognition.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine has been used extensively in scientific research as a tool to study the dopamine system. It has been used to investigate the role of dopamine in addiction, depression, and other psychiatric disorders. It has also been used to study the effects of dopamine reuptake inhibitors on behavior and cognition.
Eigenschaften
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-2-6-11-10(14)9-12(17-11)13(16)15-7-4-3-5-8-15/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNMMBDHYRAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)

![N-allyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4714024.png)
![N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4714032.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714037.png)
![3-(1-butyl-1H-indol-3-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4714044.png)
![3-butyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4714056.png)
![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4714067.png)
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4714079.png)


![methyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B4714096.png)
![4-(3-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4714104.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)